molecular formula C8H7ClO2 B033012 4-Methoxybenzoyl chloride CAS No. 100-07-2

4-Methoxybenzoyl chloride

Cat. No.: B033012
CAS No.: 100-07-2
M. Wt: 170.59 g/mol
InChI Key: MXMOTZIXVICDSD-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-Methoxybenzoyl chloride plays a significant role in biochemical reactions due to its ability to acylate various biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic acyl substitution reactions. For instance, it can react with carboxylic acids, alcohols, and amines to form carboxylic anhydrides, esters, and amides, respectively . These reactions are crucial in the synthesis of complex organic molecules and pharmaceuticals.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes through acylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of proteins can alter their activity, stability, and interactions with other biomolecules, leading to changes in cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic acyl substitution. This mechanism involves the formation of a covalent bond between the acyl group of this compound and a nucleophilic site on a biomolecule, such as an amino or hydroxyl group. This reaction can lead to enzyme inhibition or activation, changes in protein function, and alterations in gene expression . For instance, the acylation of enzymes can inhibit their catalytic activity, thereby affecting metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can hydrolyze in the presence of water or alcohols, leading to the formation of 4-methoxybenzoic acid and hydrochloric acid . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained modifications to cellular functions, including prolonged enzyme inhibition and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively acylate target biomolecules without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular damage and toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes such as acyltransferases, which facilitate the transfer of the acyl group to target biomolecules . This interaction can affect metabolic flux and alter the levels of metabolites within the cell. For example, the acylation of metabolic enzymes can inhibit their activity, leading to changes in the metabolic pathways they regulate.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound can accumulate in specific cellular compartments, where it exerts its biochemical effects . Transporters and binding proteins may facilitate its movement across cellular membranes, influencing its localization and concentration within different tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the acylation of proteins within the endoplasmic reticulum or Golgi apparatus can affect their function and localization, leading to changes in cellular processes.

Preparation Methods

4-Methoxybenzoyl chloride is typically synthesized from 4-methoxybenzoic acid through chlorination. The most common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent . The reaction is carried out under reflux conditions, where 4-methoxybenzoic acid is treated with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Another method involves the use of oxalyl chloride (COCl)2 in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane (CH2Cl2) at room temperature . This method is efficient and provides high yields of the desired product.

Comparison with Similar Compounds

4-Methoxybenzoyl chloride can be compared with other benzoyl chloride derivatives such as:

The uniqueness of this compound lies in its methoxy group, which imparts specific electronic and steric effects, making it suitable for particular synthetic applications .

Properties

IUPAC Name

4-methoxybenzoyl chloride
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InChI

InChI=1S/C8H7ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
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InChI Key

MXMOTZIXVICDSD-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)C(=O)Cl
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Molecular Formula

C8H7ClO2
Record name 4-METHOXYBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID9059204
Record name Benzoyl chloride, 4-methoxy-
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Molecular Weight

170.59 g/mol
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Physical Description

4-methoxybenzoyl chloride appears as an amber-colored crystalline solid. Melting point 72 °F. Corrosive to metals and skin. Vapors may cause serious burns to the eyes., Clear solid or amber liquid; [Hawley] Liquid or low melting solid; [MSDSonline]
Record name 4-METHOXYBENZOYL CHLORIDE
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Record name p-Anisoyl chloride
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Boiling Point

504 °F at 760 mmHg (USCG, 1999), 262-263 °C
Record name 4-METHOXYBENZOYL CHLORIDE
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Solubility

Soluble in ether and acetone. Very soluble in benzene. Slightly soluble in carbon tetrachloride.
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Density

1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.261 g/cu cm at 20 °C
Record name 4-METHOXYBENZOYL CHLORIDE
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Vapor Pressure

0.01 [mmHg]
Record name p-Anisoyl chloride
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Color/Form

Clear crystals or amber liquid

CAS No.

100-07-2
Record name 4-METHOXYBENZOYL CHLORIDE
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Record name Benzoyl chloride, 4-methoxy-
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Melting Point

72 °F (USCG, 1999), 22 °C
Record name 4-METHOXYBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Add p-anisic acid (77 g, 0.55 mol) to 100 mL SOCl2 and stir overnight at room temperature. Evaporate the excess SOCl2 to give p-anisoyl chloride. Add (2R,3R)-(+)-tartaric acid (25 g, 166 mmol) and stir the mixture and heat at 170° C. for an hour. Allow the mixture to cool to 100° C. and add 200 mL toluene. Cool the mixture to room temperature and add another 100 mL toluene. Collect the precipitate, rinse with toluene and dry. Reflux the crude product in a mixture of 300 mL acetone and 20 mL water for two hours. Then add 200 mL water and evaporate the acetone. Add another 200 mL water and collect the precipitate, rinse with water and dry. Reflux the product in 200 mL toluene for 15 minutes and collect the precipitate while the mixture is hot. Rinse the precipitate with 50 mL warm toluene and dry to give (2R,3R)-(−)-di-(p-anisoyl)tartaric acid.
Quantity
77 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A slurry of 22.5 g. (0.15 mole of 4-methoxybenzoic acid in benzene at reflux is treated with 12.5 ml. (0.15 mole) of thionyl chloride and 1 ml. of N,N-dimehtyl formamide. After stirring for 15 minutes the solution is evaporated and cooled to provide 4methoxybenzoyl chloride as a yellow solid. The solid is dissolved in carbon disulfide and added to 20 g. (0.15 mole) of aluminum chloride slurried in 200 ml. of carbon sulfide. To this mixture is added 30 g. (0.15 mole) of 2,6-di(t-butyl)phenol. After stirring for two hours at room termperature, the resulting mixture is poured into a dilute hydrochloric acid-ice mixture, then extracted with three portions of dichloromethane. The organic layer is dried, then evaporated to provide a residue which is recrystallized twice from a benzene-hexane mixture to provide 4-(4-methoxybenzoyl)-2,6-di(t-butyl)phenol, m.p. 141°-142.5° C.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Thionyl chloride (10 mL) was added to 4-methoxybenzoic acid (306 mg, 2.0 mmol) and the mixture was stirred at reflux for 3 hr. Thionyl chloride was evaporated under reduced pressure and the residues was dried in vacuum to obtain 4-methoxybenzoyl chloride (320 mg). 3-Hydroxyanthranilic acid (167 mg, 1.0 mmol) and pyridine (158 mg, 2.0 mmol) were added to dichlormethane (10 mL) and the mixture was stirred at room temperature for 30 min. Then 2 (320 mg, 2.0 mmol) was added. The mixture was stirred at room temperature overnight and concentrated. The residue was purified by column chromatography (silica gel, petroleum ether:ethyl acetate=20:1 to 10:1) to yield methyl 3-hydroxy-2-(4-methoxybenzamido)benzoate as a solid (178 mg, yield 59%). LC-MS (ESI) m/z 302 [M+1]+.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

25 g of thionyl chloride was added to 5 g of p-methoxybenzoic acid. After the temperature of the mixture was kept at 70° C. for 6 hours under reflux, the mixture was heated under reduced pressure to remove unchanged thionyl chloride. The residue was dissolved in benzene, and after the solution was heated to be condensed, it was cooled to produce precipitate. The precipitate was recrystallized with benzene to obtain p-methoxybenzoyl chloride. 10 mmol of choline chloride was added to 10 mmol of p-methoxybenzoyl chloride. The temperature of the mixture was kept at 120° C. for 5 hours. The residue was separated and purified by subjecting to silica gel chromatography to obtain p-methoxybenzoyl choline chloride.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

2 equivalents of thionyl chloride and 0.1 g of aluminum chloride are added to 10 g (0.06 mole) of 4-methoxybenzoic acid in suspension in 60 ml of petroleum ether. This reaction mixture is refluxed for 5 hours. The solution is concentrated under reduced pressure. The residual oil crystallizes in the presence of petroleum ether at 0° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methoxybenzoyl chloride?

A1: The molecular formula of this compound is C8H7ClO2, and its molecular weight is 170.60 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: this compound displays distinct spectroscopic signatures:

    Q3: What are the common reactions of this compound?

    A3: this compound readily participates in various reactions due to its reactive acyl chloride moiety:

    • Esterification: Reacts with alcohols to form esters, exemplified by the synthesis of p-methylphenoxyacetyl hydrazine from ethyl p-methylphenoxyacetate and hydrazine hydrate followed by a reaction with this compound. [ [] https://www.semanticscholar.org/paper/c0b37389dcea0cc11eb328c8ddafe43c6dd7ff62 ]
    • Amide Formation: Reacts with amines to form amides. This is highlighted in the synthesis of thiourea derivatives where this compound is reacted with potassium thiocyanate followed by different amines. [ [] https://www.semanticscholar.org/paper/8dbc8b2ec4a47aefd7a28f185d5398054ac8076f ]
    • Friedel-Crafts Acylation: Acts as an acylating agent in Friedel-Crafts acylation reactions, enabling the introduction of an aroyl group onto aromatic rings. For instance, it was used in the synthesis of Debutyldronedarone. [ [] https://www.semanticscholar.org/paper/ca2ddc8dd9fb54a6868d2bd97cc9d1164757d1a4 ]

    Q4: Can you provide examples of how this compound is used in the synthesis of heterocyclic compounds?

    A4: this compound is a valuable reagent for synthesizing various heterocycles:

    • 1,3,4-Oxadiazoles: Reacting this compound with hydrazides, followed by cyclodehydration, yields 2,5-disubstituted 1,3,4-oxadiazoles. This approach is well-documented in the literature. [ [], [], [], [] https://www.semanticscholar.org/paper/1517e91468718dc91630061057ca360852d4fe9c, https://www.semanticscholar.org/paper/d92e210a8242f85a9174d7ab5f16a5211da4f20d, https://www.semanticscholar.org/paper/ead4b278658a104be2688fbf5916e8b4d7d84a2b, https://www.semanticscholar.org/paper/f9832fc371b8b6da5cd9deb07bddb8af789b1ef3 ]
    • Thiazoles: Utilized in the synthesis of 2-sulfonylthiazole derivatives by reacting with thiazole N-oxides in the presence of a sulfinate nucleophile. [ [] https://www.semanticscholar.org/paper/5feff53a0c5d02d747b913fe09f1706bdab2d200 ]

    Q5: How is this compound employed in the preparation of biologically active molecules?

    A5: Its versatility makes it a key starting material for synthesizing several bioactive compounds:

    • Analgesics: Utilized in synthesizing O-(4-methoxybenzoyl)-5-methylsalicylic acid, which exhibited higher analgesic activity than aspirin in mice. [ [] https://www.semanticscholar.org/paper/27fca02bb231097d6036af4bb04bb4cac847c800 ]
    • Anti-cancer Agents: Studies explored the synthesis and anticancer activity of N-4-methoxybenzoyl-N’-(4-fluorophenyl)thiourea against HeLa cells. [ [] https://www.semanticscholar.org/paper/0d807e464fa78b03ca83fe9e6700f7c8e2288157 ]
    • Psychoactive Substances: Employed in synthesizing methoxypiperamide, a psychoactive substance investigated for its in vitro metabolism. [ [] https://www.semanticscholar.org/paper/389135d365251dbdc54e9aeaf0a55334013092ab ]

    Q6: What are the storage conditions for this compound?

    A6: this compound is sensitive to moisture and should be stored under anhydrous conditions, preferably in a desiccator or tightly sealed container, in a cool, dry place.

    Q7: What happens when this compound comes in contact with water?

    A7: It readily hydrolyzes in the presence of water to form 4-methoxybenzoic acid and hydrochloric acid.

    Q8: Does this compound exhibit any catalytic properties?

    A8: While not a catalyst itself, it serves as a building block for synthesizing compounds that might exhibit catalytic properties. For instance, the oxime-phosphazenes synthesized using this compound could potentially act as catalysts or ligands in various reactions. [ [] https://www.semanticscholar.org/paper/136dcb3fe701b9ebe8a3f19f710b70bf1ad2a055 ]

    Q9: Have any computational studies been conducted on this compound?

    A9: Yes, computational studies have been performed. For instance, QSAR studies investigated the relationship between the lipophilicity (ClogP) of N-allyl-N’-benzoylthiourea derivatives, including those synthesized using this compound, and their analgesic activity in mice. [ [] https://www.semanticscholar.org/paper/3c270e8b72252e35f64bd8ca9484034cc48055b5 ]

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